

"2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" structure

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Compound of Interest

Compound Name: 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

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An In-depth Technical Guide to **2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile** and its Analogs

This technical guide provides a comprehensive overview of the chemical structure, synthesis, properties, and potential applications of **2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile** and its structurally related analogs. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to its diverse biological activities.

Chemical Structure and Properties

The core structure of the target molecule is a dihydropyridine ring functionalized with an oxo group at position 2, a trifluoromethyl group at position 6, and a carbonitrile group at position 3. While specific experimental data for the exact title compound is limited in publicly available literature, the properties of closely related analogs suggest that the trifluoromethyl group enhances solubility in organic solvents and can significantly influence the molecule's biological activity.

Table 1: Physicochemical Properties of Representative 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Reference
2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihdropyridine-3-carbonitrile	C ₁₃ H ₇ F ₃ N ₂ O	264.21	238-244	[1][2]
2-hydroxy-6-oxo-4-(trifluoromethyl)-1,6-dihdropyridine-3-carbonitrile	C ₇ H ₃ F ₃ N ₂ O ₂	204.108	Not Reported	[3]
1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihdropyridine-3-carbonitrile	C ₁₀ H ₁₂ N ₂ O ₂	192.21	Not Reported	[4]

Synthesis

The synthesis of 2-oxo-1,2-dihdropyridine-3-carbonitrile derivatives is often achieved through a one-pot multicomponent reaction. This approach is highly efficient and allows for the generation of a diverse range of analogs.

General Experimental Protocol: One-Pot Synthesis

A common method involves the reaction of an appropriate acetophenone, an aromatic or aliphatic aldehyde, a cyano-containing active methylene compound (like ethyl cyanoacetate or malononitrile), and ammonium acetate.

Reagents and Materials:

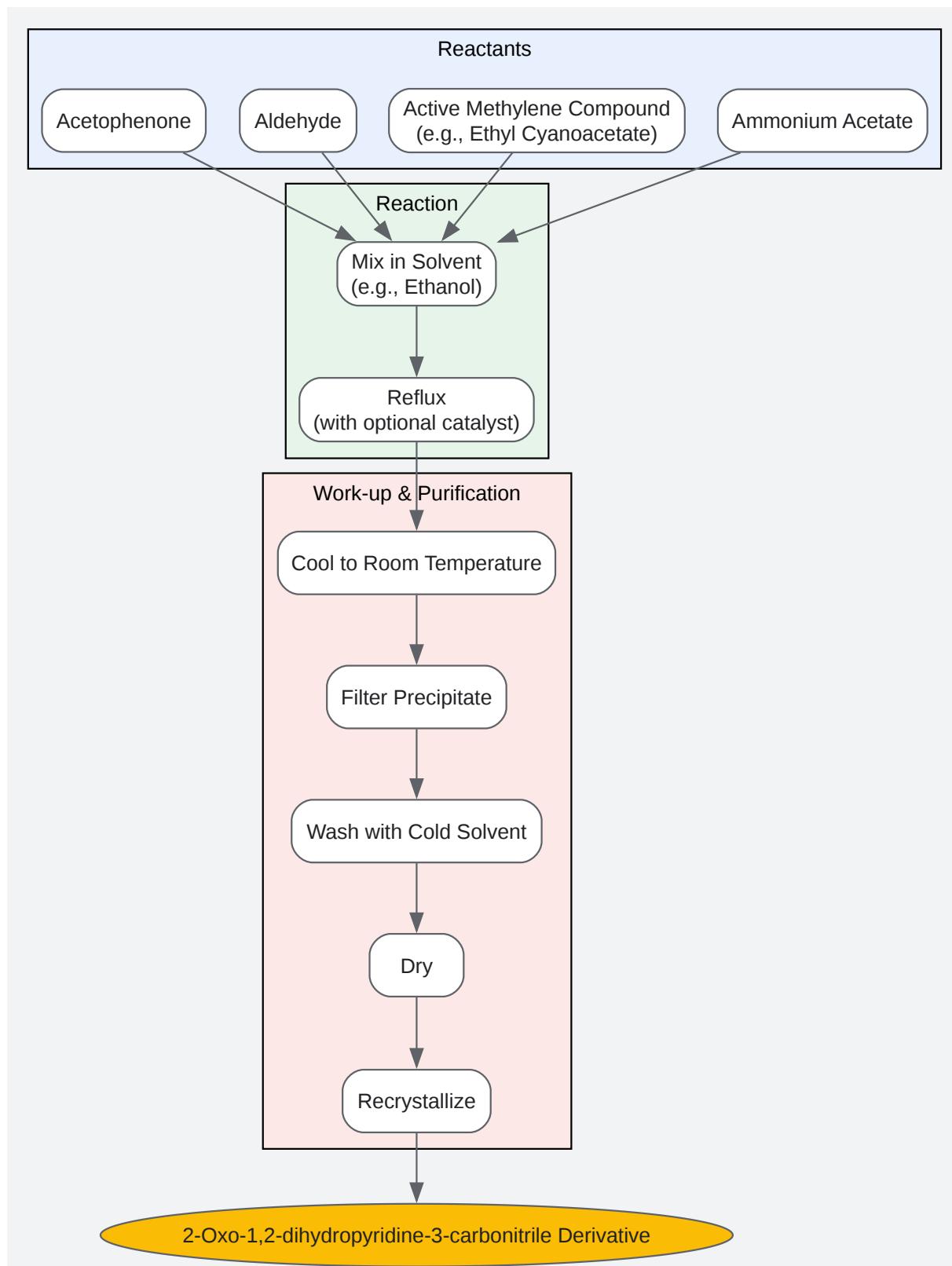
- Appropriate acetophenone (e.g., 1-(trifluoromethyl)ethan-1-one for the title compound)
- Appropriate aldehyde
- Ethyl cyanoacetate or malononitrile
- Ammonium acetate
- Ethanol (or other suitable solvent)
- Piperidine (as a catalyst, optional)

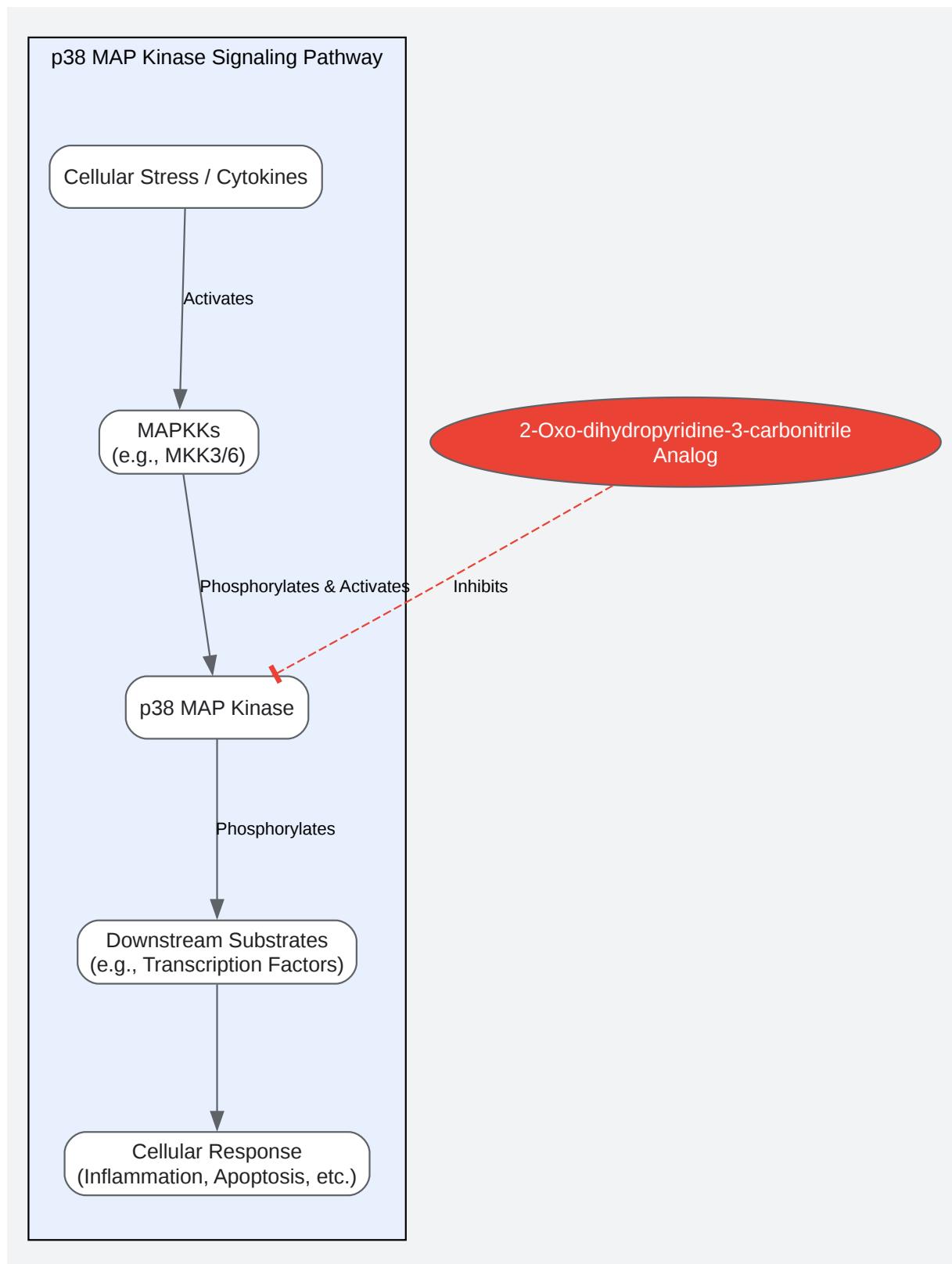
Procedure:

- A mixture of the acetophenone (1 mmol), aldehyde (1 mmol), ethyl cyanoacetate or malononitrile (1 mmol), and ammonium acetate (1-2 mmol) is refluxed in ethanol (10-20 mL) for several hours.
- The progress of the reaction is monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled to room temperature.
- The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the crude product.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Synthetic Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.



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References

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